trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
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Overview
Description
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is a unique chemical compound recognized for its intricate structure and potential applications in various scientific fields. The compound features a quinazolinone moiety attached to a cyclohexane ring via a carboxylic acid group, which provides it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid generally involves multi-step organic synthesis techniques. Here’s a general pathway:
Preparation of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol: : Starting with the condensation of isatoic anhydride and glycine to produce the quinazolinone nucleus.
Formation of Trans-4-methylcyclohexanecarboxylic Acid: : Using cyclohexanone as a precursor and undergoing a series of hydrogenation and carboxylation reactions.
Coupling Reaction: : The final step is the coupling of trans-4-methylcyclohexanecarboxylic acid with 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol under suitable conditions, often catalyzed by EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production scale is increased by optimizing reaction conditions, ensuring cost-effective yields, and employing continuous flow reactors to maintain consistent reaction environments.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : This compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline intermediates.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can be employed to modify the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Various halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : 1,2-dihydroquinazolin-4-yl compounds.
Substitution: : Halogenated or alkylated derivatives of quinazolinone.
Scientific Research Applications
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid has a wide array of scientific research applications:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its quinazolinone structure.
Medicine: : Explored in drug discovery for its potential anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
This compound’s mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can:
Inhibit Enzyme Activity: : By binding to the active site of enzymes, it can prevent substrate interaction, thereby modulating biological pathways.
Modulate Signal Pathways: : It can affect cellular signaling pathways by altering protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone Derivatives: : Compounds such as 2-phenyl-4(3H)-quinazolinone share similar structural motifs but differ in their substituents.
Cyclohexane Carboxylic Acid Derivatives: : Compounds like trans-4-hydroxycyclohexanecarboxylic acid offer a simpler structure.
Uniqueness
What sets trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid apart is its combined structural elements, offering both a rigid cyclohexane scaffold and a biologically active quinazolinone moiety, making it a versatile candidate in multiple scientific disciplines.
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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